2-Iodo-4,5-dimethylaniline
Overview
Description
2-Iodo-4,5-dimethylaniline is a compound that finds relevance in various chemical syntheses and reactions. It serves as a critical intermediate in the manufacture of pharmaceuticals, dyes, and other specialized chemicals. Its molecular structure, characterized by the presence of iodine and methyl groups on the aniline ring, confers unique physical and chemical properties that make it valuable in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures that may include reactions such as Sandmeyer reactions, diazotization, and subsequent reactions to introduce the iodine and methyl groups at specific positions on the aniline ring. A notable example is the synthesis of 3,4-dimethyl-2-iodobenzoic acid, which serves as a key intermediate in pharmaceutical synthesis through a seven-step procedure with an overall yield of 45.0% (Shaojie, 2011).
Molecular Structure Analysis
The molecular structures of derivatives of 2-Iodo-4,5-dimethylaniline are often analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal intricate details about their geometry, bonding, and interactions, which are crucial for understanding their reactivity and designing further chemical transformations.
Chemical Reactions and Properties
2-Iodo-4,5-dimethylaniline and its derivatives participate in various chemical reactions, including bioorthogonal reactions, Suzuki and Sonogashira coupling, and Heck cyclizations. These reactions are facilitated by the presence of the iodine atom, which can be activated for cross-coupling reactions, providing a pathway for the synthesis of complex organic molecules (Forbes et al., 2016).
Scientific Research Applications
Analytical Chemistry Applications :
- 2-Iodosobenzoate and N,N-dimethylaniline, related to 2-Iodo-4,5-dimethylaniline, are used for the selective conversion of iodide to 4-iodo-N,N-dimethylaniline, which is then extracted and analyzed by high-performance liquid chromatography for the determination of iodine in table salt (Gupta, Pillai, Singh, Jain, & Verma, 2011).
- In the field of gas chromatography-mass spectrometry, 2-iodosobenzoate and N,N-dimethylaniline are employed to form 4-iodo-N,N-dimethylaniline for the determination of iodide in pharmaceuticals, iodized salt, milk powder, and vegetables (Das, Gupta, Jain, & Verma, 2004).
Organic Synthesis :
- Dimethyl-4-bromoiodobenzenes, which can be obtained from reactions involving dimethylanilines like 2-Iodo-4,5-dimethylaniline, are used as intermediates in the synthesis of various organic compounds (Yu, 2008).
- N,N-Dimethyl-2-iodoanilines, closely related to 2-Iodo-4,5-dimethylaniline, are used for synthesizing novel palladium complexes, which are important in catalysis and material science (Solé, Solans, & Font‐Bardia, 2007).
Biochemical Studies :
- 2,6-Dimethylaniline, a compound similar to 2-Iodo-4,5-dimethylaniline, is studied for its potential carcinogenic effects and its ability to form DNA adducts, highlighting its significance in toxicological and biochemical research (Gonçalves, Beland, & Marques, 2001).
- The metabolism of 3,4-dimethylaniline, a related compound, in rats has been studied, contributing to the understanding of the biochemical pathways of aromatic amines and their potential health impacts (Boyland & Sims, 1959).
Safety And Hazards
properties
IUPAC Name |
2-iodo-4,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYUORHSOSKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554817 | |
Record name | 2-Iodo-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4,5-dimethylaniline | |
CAS RN |
117832-17-4 | |
Record name | 2-Iodo-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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